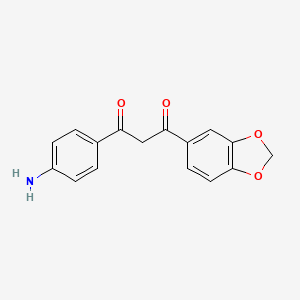![molecular formula C12H8ClFN2O3 B15168228 5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine CAS No. 642084-76-2](/img/structure/B15168228.png)
5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a chloro and nitro group on the phenyl ring, a methoxy linkage, and a fluorine atom on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.
Methoxylation: The methoxy group is introduced by reacting the chlorinated nitrophenyl compound with sodium methoxide in methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the methoxy group yields carboxylic acids.
Applications De Recherche Scientifique
5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Mécanisme D'action
The mechanism of action of 5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The presence of the nitro and chloro groups can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitrophenylmethanol
- 2-Fluoro-5-nitrophenylmethanol
- 2-Chloro-5-methoxypyridine
Uniqueness
5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro and a chloro group on the phenyl ring, along with a methoxy linkage and a fluorine atom on the pyridine ring, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
642084-76-2 |
|---|---|
Formule moléculaire |
C12H8ClFN2O3 |
Poids moléculaire |
282.65 g/mol |
Nom IUPAC |
5-[(2-chloro-5-nitrophenyl)methoxy]-2-fluoropyridine |
InChI |
InChI=1S/C12H8ClFN2O3/c13-11-3-1-9(16(17)18)5-8(11)7-19-10-2-4-12(14)15-6-10/h1-6H,7H2 |
Clé InChI |
CQCIOCQRIWVTMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])COC2=CN=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)



![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)


![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B15168225.png)
